2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid
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Overview
Description
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but lacks the fluorine atom.
2-Fluoro-3-pyridinecarboxylic acid: Contains a fluorine atom but differs in the position of the carboxylic acid group.
Uniqueness
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly alter its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H5ClFNO4 |
---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H5ClFNO4/c1-2-5(10)3(7(12)13)4(8(14)15)6(9)11-2/h1H3,(H,12,13)(H,14,15) |
InChI Key |
ILBXAUBSHNJKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
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